Methyl salicylate

Description

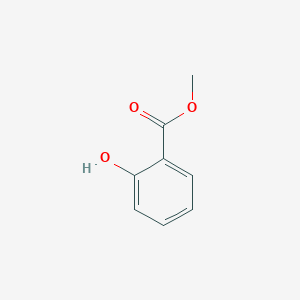

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Methyl Salicylate in Plants: A Technical Guide for Researchers

Abstract

Methyl salicylate (MeSA), a volatile organic compound, plays a pivotal role in plant defense, acting as a key signaling molecule in systemic acquired resistance (SAR) and as a mediator in plant-insect interactions. The biosynthesis of MeSA is a tightly regulated process involving the conversion of salicylic acid (SA) through the action of salicylic acid methyltransferase (SAMT). This technical guide provides an in-depth exploration of the MeSA biosynthesis pathway in plants, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, precursor pathways, and regulatory networks. The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the core biochemical and signaling pathways to facilitate a comprehensive understanding of this crucial aspect of plant secondary metabolism.

Introduction

This compound (MeSA), the methyl ester of salicylic acid, is a naturally occurring plant volatile known for its characteristic wintergreen scent. Beyond its role as a fragrance and flavoring agent, MeSA is a critical signaling molecule in plant physiology. It is integral to the plant's defense arsenal, particularly in mediating systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response to pathogen attack.[1][2][3][4] The volatile nature of MeSA allows for airborne signaling, enabling communication between different parts of the same plant and even with neighboring plants, alerting them to potential threats.[5] Understanding the biosynthesis of MeSA is therefore crucial for developing novel strategies for crop protection and for the potential discovery of new drug leads inspired by plant defense mechanisms.

This guide delineates the core biosynthetic pathway of MeSA, presents quantitative data on key components and enzymatic activities, provides detailed experimental protocols, and illustrates the associated signaling networks.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-stage process: the synthesis of its immediate precursor, salicylic acid (SA), followed by the methylation of SA.

Biosynthesis of Salicylic Acid: Two Alternative Routes

Plants have evolved two primary pathways to synthesize salicylic acid, both originating from the shikimate pathway product, chorismate.[6]

-

The Isochorismate (ICS) Pathway: This is the major route for SA production in response to biotrophic and hemibotrophic pathogens in many plant species, including the model plant Arabidopsis thaliana.[6][7] The pathway involves the conversion of chorismate to isochorismate by isochorismate synthase (ICS) in the plastids. Isochorismate is then exported to the cytoplasm and converted to SA.[6]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. Through a series of subsequent enzymatic reactions, trans-cinnamic acid is converted to benzoic acid, which is then hydroxylated to form salicylic acid.[7]

The relative contribution of each pathway to the total SA pool can vary depending on the plant species and the specific environmental or developmental cues.

The Final Step: Methylation of Salicylic Acid

The final and committing step in MeSA biosynthesis is the methylation of the carboxyl group of salicylic acid. This reaction is catalyzed by S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , also known as benzoic acid/salicylic acid methyltransferase (BSMT) in some species.[8][9][10] SAMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[9][11]

The Reverse Reaction: Demethylation of this compound

The conversion of MeSA back to SA is also a critical regulatory point, particularly in the context of systemic acquired resistance where MeSA acts as a mobile signal. This demethylation is catalyzed by This compound esterases , such as salicylic acid-binding protein 2 (SABP2) .[12]

Below is a DOT script for visualizing the core this compound biosynthesis pathway.

Quantitative Data on this compound Biosynthesis

The efficiency and regulation of the MeSA biosynthesis pathway are reflected in the kinetic properties of its key enzymes and the in vivo concentrations of its metabolites.

Enzyme Kinetics of Salicylic Acid Methyltransferase (SAMT)

The affinity of SAMT for its substrates, salicylic acid and S-adenosyl-L-methionine, is a key determinant of the rate of MeSA production. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

| Plant Species | Enzyme | Substrate | Km (µM) | Reference |

| Clarkia breweri | SAMT | Salicylic Acid | 23.0 | [8] |

| S-adenosyl-L-methionine | 9 | [9] | ||

| Arabidopsis thaliana | BSMT1 | Salicylic Acid | 16 | [13] |

| Antirrhinum majus | SAMT | Salicylic Acid | 83 | [5] |

| Benzoic Acid | 1720 | [5] |

In Vivo Concentrations of Salicylic Acid and this compound

The levels of SA and MeSA in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and exposure to biotic or abiotic stress. Pathogen infection, in particular, often leads to a substantial increase in both compounds as part of the plant's defense response.

| Plant Species | Tissue | Condition | Salicylic Acid (ng/g FW) | This compound (ng/g FW) | Reference |

| Tomato (Solanum lycopersicum) | Leaves | Non-treated | ~50 | <1 | [14] |

| Leaves | Manduca sexta infestation (72h) | ~20 | ~15 | [14] | |

| Poplar (Populus tomentosa) | Leaves | Control | ~200 | ~5 | [4] |

| Leaves | Botryosphaeria dothidea infection (3 days) | ~1200 | ~25 | [4] | |

| Arabidopsis thaliana | Leaves | Mock-treated | - | 0.8 - 2.5 | [15] |

| Leaves | Pseudomonas syringae infection (24h) | - | 24 | [15] |

Experimental Protocols

Accurate quantification of the components of the MeSA biosynthesis pathway is essential for research in this field. This section provides detailed methodologies for key experiments.

Quantification of this compound and Salicylic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like MeSA and derivatized SA.

Protocol: Extraction and GC-MS Analysis of MeSA and SA

-

Sample Preparation:

-

Harvest approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., a mixture of methanol, isopropanol, and water, or ethyl acetate).

-

Add an internal standard (e.g., deuterated SA or a compound with similar chemical properties not present in the plant) for accurate quantification.

-

Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. For SA analysis, an additional derivatization step (e.g., methylation with diazomethane or silylation with BSTFA) is often required to increase its volatility.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the extract into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Inlet temperature: 250°C.

-

Oven program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C.

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify MeSA and derivatized SA based on their retention times and mass spectra compared to authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the standards.

-

Below is a DOT script for visualizing the experimental workflow for GC-MS analysis.

Salicylic Acid Methyltransferase (SAMT) Enzyme Activity Assay

This assay measures the rate of MeSA formation from SA and SAM, providing a direct measure of SAMT activity in a protein extract.

Protocol: SAMT Enzyme Activity Assay

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl pH 7.5

-

100 µM Salicylic Acid

-

50 µM S-adenosyl-L-methionine (SAM)

-

Plant protein extract (e.g., 50-100 µg of total protein)

-

-

Initiate the reaction by adding the protein extract.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Carefully collect the upper ethyl acetate phase containing the MeSA product.

-

-

Quantification:

-

Analyze the extracted MeSA using GC-MS as described in the previous protocol.

-

Calculate the enzyme activity as the amount of MeSA produced per unit of time per amount of protein (e.g., pmol MeSA/min/mg protein).

-

Below is a DOT script for visualizing the experimental workflow for the SAMT enzyme activity assay.

Gene Expression Analysis by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of genes involved in MeSA biosynthesis, such as SAMT and ICS.

Protocol: qRT-PCR for MeSA Biosynthesis Genes

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (SAMT, ICS, etc.) and a reference gene (e.g., Actin or Ubiquitin) using primer design software.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

Diluted cDNA template

-

-

Perform the qRT-PCR in a real-time PCR cycler with a typical program:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

Melting curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or a standard curve method.

-

Regulation of this compound Biosynthesis and its Role in Signaling

The production of MeSA is tightly regulated by a complex network of signaling pathways, often initiated by biotic and abiotic stresses.

Systemic Acquired Resistance (SAR) Signaling

Upon pathogen infection, a localized defense response triggers the production of mobile signals that travel throughout the plant to establish SAR in distal, uninfected tissues. MeSA is a key long-distance signal in this process.[1][2] In the infected tissue, SA levels rise, leading to the synthesis of MeSA by SAMT. MeSA is then transported via the phloem to systemic tissues, where it is converted back to SA by SABP2, activating downstream defense gene expression and priming the tissue for a more rapid and robust response to secondary infections.[12]

Below is a DOT script for visualizing the SAR signaling pathway involving this compound.

Crosstalk with Jasmonic Acid Signaling

The jasmonic acid (JA) signaling pathway, primarily involved in defense against necrotrophic pathogens and herbivores, exhibits significant crosstalk with the SA pathway, often in an antagonistic manner.[11][16][17][18][19] JA signaling can influence MeSA production. For instance, some studies have shown that JA can induce the expression of BSMT1, leading to the conversion of SA to MeSA.[20] This crosstalk allows the plant to fine-tune its defense responses based on the specific type of attacker it encounters.

Conclusion and Future Perspectives

The biosynthesis of this compound is a central component of the plant's sophisticated defense system. A thorough understanding of this pathway, from the precursor molecules to the final methylation step and its regulation by intricate signaling networks, is paramount for advancing our knowledge of plant-environment interactions. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to investigate this pathway further.

Future research should focus on elucidating the precise regulatory mechanisms that govern the choice between the ICS and PAL pathways for SA biosynthesis in different plant species and under various stress conditions. Furthermore, a deeper understanding of the interplay between the MeSA pathway and other hormone signaling networks will be crucial for a holistic view of plant defense. Such knowledge will undoubtedly pave the way for the development of innovative strategies to enhance crop resilience and may provide novel templates for the development of new pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SAR-Systemic Acquired Resistance | PPTX [slideshare.net]

- 4. Systemic acquired resistance (SAR): A novel strategy for plant protection. | PPTX [slideshare.net]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Assays [sigmaaldrich.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | How salicylic acid takes transcriptional control over jasmonic acid signaling [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Jasmonate and salicylate as global signals for defense gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of Methyl Salicylate

Abstract: This document provides an in-depth technical analysis of the pharmacological properties of methyl salicylate (C₈H₈O₃), an organic ester widely utilized for its analgesic and anti-inflammatory effects in topical formulations.[1][2] It serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the compound's multifaceted mechanism of action, including its roles as a counter-irritant, a pro-drug for salicylic acid, a modulator of transient receptor potential (TRP) channels, and a vasodilator.[3] Furthermore, it presents a thorough examination of its pharmacokinetic and pharmacodynamic profiles, supported by quantitative data. Key experimental protocols for assessing its bioactivity are described, and its toxicological profile is summarized. The information is structured to facilitate a deep understanding of this compound's therapeutic actions and safety considerations.

Introduction

This compound, commonly known as oil of wintergreen, is the methyl ester of salicylic acid.[1][4] First isolated in 1843 from the plant Gaultheria procumbens, it is now largely produced synthetically for commercial use.[1] It is a key active ingredient in many over-the-counter (OTC) topical analgesics and deep heating liniments designed to relieve musculoskeletal pain associated with conditions like arthritis, backaches, strains, and sprains.[2][5][6] Its pharmacological actions are similar to those of aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs), though it is primarily used topically.[4][7] This guide explores the core scientific principles governing its therapeutic efficacy and potential risks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈O₃ | [1] |

| Molar Mass | 152.149 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [1][4] |

| Odor | Sweet, wintergreen | [1][4] |

| Density | 1.174 g/cm³ | [1] |

| Melting Point | -8.6 °C (16.5 °F) | [1] |

| Boiling Point | 222 °C (432 °F) |[1] |

Mechanism of Action

The analgesic and anti-inflammatory effects of this compound are attributed to a combination of distinct but synergistic mechanisms.[3] When applied topically, it functions as a counter-irritant and is hydrolyzed to its active metabolite, salicylic acid, which inhibits key inflammatory pathways.[2][3]

Counter-Irritation and Rubefacient Effects

This compound's primary action upon topical application is as a counter-irritant.[2][7] It induces mild, localized irritation and reddening of the skin (rubefaction) by dilating capillaries and increasing blood flow.[4][7][8] This irritation of sensory nerve endings is believed to alter or offset pain signals from underlying muscles or joints served by the same nerves, effectively masking the perception of deeper musculoskeletal pain.[7][9] This process creates a soothing sensation of warmth that distracts the brain from the underlying pain signals.[7][10]

Anti-inflammatory Pathway: COX Inhibition

Upon penetrating the skin, this compound is rapidly hydrolyzed by esterases in the tissues to its active metabolite, salicylic acid.[3][11] Salicylic acid is a known nonsteroidal anti-inflammatory drug (NSAID) that reversibly inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][7][12] By blocking these enzymes, it prevents the synthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2][3][12] This reduction in local prostaglandin production diminishes the inflammatory response and alleviates associated pain.[2][3] A derivative, this compound lactoside, has also been shown to be a non-selective COX inhibitor.[13][14]

Caption: Anti-inflammatory signaling pathway of this compound.

Modulation of TRP Channels

Recent research indicates that this compound's mechanism also involves the modulation of transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1.[3] These ion channels are crucial for sensing temperature and pain. Activation of these channels by this compound contributes to the warming or cooling sensation on the skin, which further helps to override and gate pain signals being transmitted to the central nervous system.[3] This activation can also lead to the release of endogenous opioids and other neuropeptides, contributing to the overall analgesic effect.[3]

Vasodilation

When applied topically, this compound exhibits vasodilatory properties, causing local blood vessels to widen.[3] This increases blood flow to the affected area, which aids in the removal of inflammatory byproducts and improves the delivery of oxygen and nutrients to the tissues, thereby promoting healing and reducing discomfort.[2][3]

Caption: Logical relationship of this compound's multifaceted mechanisms.

Pharmacokinetics

Absorption

When applied topically, this compound is readily absorbed through intact skin.[5][11] The rate and extent of absorption are influenced by several factors, including the vehicle used in the formulation, the surface area of application, skin integrity, and the use of occlusive dressings.[5][12][15] Dermal bioavailability is reported to be in the range of 11.8% to 30.7%.[7] Studies indicate that approximately 12-20% of a topical dose may be systemically absorbed within 10 hours of application.[7] The presence of penetration enhancers, such as menthol, can increase the rate of absorption.[12]

Distribution

After percutaneous absorption and hydrolysis, the resulting salicylate is distributed throughout most body tissues and transcellular fluids, primarily via pH-dependent passive processes.[7][11] It readily crosses the placental barrier.[7]

Metabolism

The primary metabolic pathway for this compound is hydrolysis by esterases in the skin and other tissues to form salicylic acid.[3][11] Salicylic acid is then further metabolized in the liver. The major metabolic routes include conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide.[11]

Excretion

Salicylates and their metabolites are primarily excreted by the kidneys.[16] The plasma half-life of salicylate is dose-dependent, ranging from 2 to 3 hours at low doses to as long as 15 to 20 hours in cases of overdose.[11]

Table 2: Pharmacokinetic Parameters of Topically Applied this compound

| Parameter | Value / Description | Reference |

|---|---|---|

| Route of Administration | Topical | [2] |

| Dermal Bioavailability | 11.8% – 30.7% | [7] |

| Systemic Absorption | Approx. 12-20% within 10 hours | [7] |

| Primary Metabolite | Salicylic Acid | [3][11] |

| Metabolism Site | Skin, Tissues, Liver | [11] |

| Route of Excretion | Renal | [16] |

| Salicylate Half-life | 2-3 hours (low dose); up to 20 hours (overdose) |[11] |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanisms of action. As a counter-irritant, it produces a warming sensation that provides symptomatic relief from mild to moderate pain.[7][10] Its anti-inflammatory action, mediated by the inhibition of prostaglandin synthesis, helps to reduce swelling and pain in conditions like arthritis and muscle strains.[2][12][17] The combination of these effects—sensory distraction and inflammation reduction—underpins its therapeutic utility for musculoskeletal pain.[2]

Toxicology and Safety Profile

While generally safe for topical use as directed, this compound can be highly toxic if ingested.[1][18] It is one of the most toxic salicylates, particularly for young children.[1][19]

-

Acute Toxicity: Ingestion of even small amounts can be fatal. A single teaspoon (5 mL) contains approximately 6 grams of salicylate, equivalent to nearly twenty 300 mg aspirin tablets.[1] The lowest published lethal dose in adult humans is 101 mg/kg body weight.[1] For a 10 kg child, a dose of 1 mL can be toxic.[1]

-

Systemic Toxicity from Topical Use: Excessive application, use on large areas of the body, application with heat, or use on broken skin can lead to significant systemic absorption and salicylate poisoning (salicylism).[1][16] A fatal case was reported in a 17-year-old athlete due to excessive use of topical muscle-pain relief products.[1]

-

Symptoms of Toxicity: Early signs of salicylate poisoning include nausea, vomiting, tinnitus (ringing in the ears), hyperventilation, dizziness, and headache.[3][19][20] Severe toxicity can progress to confusion, seizures, hyperthermia, metabolic acidosis, coma, and cardiorespiratory arrest.[19][20]

Table 3: Toxicological Data for this compound

| Parameter | Value / Description | Reference |

|---|---|---|

| Toxicity upon Ingestion | High; potentially fatal, especially in children. | [1][19] |

| Potentially Toxic Dose (Ingestion) | >150 mg/kg body weight. | [1] |

| Lowest Published Lethal Dose (Human Adult) | 101 mg/kg body weight. | [1] |

| Fatal Dose in Small Children | As low as 4 mL. | [1] |

| Symptoms of Mild Toxicity | Nausea, vomiting, tinnitus, dizziness, headache. | [19][20] |

| Symptoms of Severe Toxicity | Seizures, hyperthermia, metabolic acidosis, coma. |[20] |

Key Experimental Protocols

In Vitro Drug Release Assay

This protocol is designed to evaluate the release of this compound from a topical formulation (e.g., ointment, cream, or gel) through a synthetic membrane.

-

Objective: To quantify the rate and extent of this compound release from its vehicle over time.[21]

-

Methodology:

-

Membrane Preparation: A synthetic membrane (e.g., cellulose acetate) is impregnated with a lipid like isopropyl myristate (IPM) to simulate the lipophilic nature of the stratum corneum.[22]

-

Franz Diffusion Cell Setup: A Franz diffusion cell is used. The prepared membrane is mounted between the donor and receptor compartments.

-

Receptor Medium: The receptor compartment is filled with a suitable medium (e.g., a phosphate buffer with ethanol) to ensure sink conditions.[23] The medium is maintained at a constant temperature (e.g., 37°C) and stirred continuously.[23]

-

Sample Application: A precise amount of the this compound formulation is applied uniformly to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment for analysis. The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.[23]

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its absorption maximum (approx. 306 nm).[23][24]

-

Data Analysis: The cumulative amount of drug released per unit area is plotted against time. The release kinetics can be analyzed using mathematical models like the Higuchi or Korsmeyer-Peppas models to understand the release mechanism.[23]

-

Caption: Experimental workflow for an in vitro drug release study.

In Vivo Anti-inflammatory and Anti-arthritic Assessment (Collagen-Induced Arthritis Model)

This protocol describes an animal model used to evaluate the therapeutic efficacy of this compound derivatives in treating rheumatoid arthritis.

-

Objective: To assess the ability of a test compound to suppress the inflammatory response and joint destruction in a mouse model of arthritis.[13]

-

Methodology:

-

Induction of Arthritis: Collagen-Induced Arthritis (CIA) is induced in mice (e.g., DBA/1 strain) by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster immunization is given after 21 days.

-

Treatment Protocol: Once arthritis is established (typically observed as paw swelling and redness), mice are randomly assigned to treatment groups: a vehicle control group, a positive control group (e.g., indomethacin), and groups receiving various doses of the test compound (e.g., this compound lactoside, MSL).[13] Treatment is administered daily via a suitable route (e.g., oral gavage).

-

Clinical Assessment: Animals are monitored regularly for clinical signs of arthritis. Arthritis severity is scored based on the degree of erythema and swelling in each paw. Paw thickness is measured using calipers.[13]

-

Histopathological Analysis: At the end of the study, animals are euthanized, and their hind paws are collected. The joints are fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of synovial inflammation, pannus formation, and cartilage/bone erosion.[13]

-

Biochemical Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[13][25] Tissue homogenates from the joints can also be analyzed for inflammatory mediators.

-

Data Analysis: Statistical analysis is performed to compare the arthritis scores, paw thickness, histological damage, and cytokine levels between the treatment and control groups.

-

Table 4: Efficacy Data from a Real-World Study of a Compound this compound Liniment

| Parameter | Result | Reference |

|---|---|---|

| Study Population (Completed) | 3,515 subjects with topical pain | [26][27] |

| Mean Pain Score (Baseline) | 5.33 (on a Visual Analog Scale) | [26][27] |

| Mean Pain Score (Day 7 ± 1) | 2.79 (p < 0.0001 vs. Baseline) | [26][27] |

| Mean Pain Relief Rate | 47.11% ± 23.13% | [26][27] |

| Overall Efficacy Rate | 78.31% of subjects experienced effective pain relief |[26][27] |

Conclusion

This compound is a well-established topical agent with potent analgesic and anti-inflammatory properties. Its efficacy stems from a multifaceted mechanism of action that includes counter-irritation, vasodilation, modulation of sensory TRP channels, and, most critically, its role as a pro-drug for the COX inhibitor salicylic acid.[3] While its pharmacokinetic profile allows for effective local action with limited systemic exposure under normal use, its high potential for toxicity upon ingestion or overuse necessitates careful handling and adherence to dosing guidelines.[1][7] For drug development professionals, this compound remains a valuable molecule, and understanding its detailed pharmacological profile is crucial for optimizing its therapeutic benefits and ensuring patient safety in current and future formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. fda.gov [fda.gov]

- 10. This compound and Menthol Explained: Fast Pain Relief [rupahealth.com]

- 11. Salicylate Poisoning Potential of Topical Pain Relief Agents: From Age Old Remedies to Engineered Smart Patches [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. Salicylate Toxicity from Ingestion and Continued Dermal Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: Uses, Warnings, Side Effects, & More - GoodRx [goodrx.com]

- 18. byjus.com [byjus.com]

- 19. This compound overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. In vitro release studies of this compound from the ointment bases and the commercial dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Vehiculation of this compound from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of this compound-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-Inflammatory Activity of this compound Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Safety and efficacy of compound this compound liniment for topical pain: A multicenter real-world study in China - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Safety and efficacy of compound this compound liniment for topical pain: A multicenter real-world study in China [frontiersin.org]

Methyl Salicylate: A Volatile Mediator of Plant-to-Plant Communication and Systemic Acquired Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile organic compound known for its characteristic wintergreen scent, plays a pivotal role in plant biology, acting as a key signaling molecule in both intra- and inter-plant communication. This technical guide provides an in-depth exploration of the biosynthesis, transport, and perception of MeSA, with a particular focus on its function as an airborne signal for inducing systemic acquired resistance (SAR) against a broad spectrum of pathogens. We will detail the enzymatic machinery responsible for the conversion of salicylic acid (SA) to MeSA and its subsequent demodification back to SA in recipient tissues. Furthermore, this guide will present key quantitative data from seminal studies in a tabular format for comparative analysis, provide detailed experimental protocols for the investigation of MeSA signaling, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical plant defense mechanism and its potential applications.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication systems to respond to environmental cues and threats. Among these, volatile organic compounds (VOCs) serve as crucial messengers, facilitating communication between different parts of the same plant (intra-plant signaling) and between neighboring plants (inter-plant signaling). This compound (MeSA) has emerged as a central player in this chemical dialogue, particularly in the context of plant defense.

Systemic acquired resistance (SAR) is a long-lasting, broad-spectrum immunity that is activated throughout a plant following an initial localized pathogen attack.[1] This response is characterized by the accumulation of the plant hormone salicylic acid (SA) and the induction of a battery of pathogenesis-related (PR) genes. While SA itself is a critical signaling molecule, its transport from the site of infection to distal tissues has been a subject of extensive research. Seminal studies have identified MeSA as a mobile form of SA, capable of long-distance transport through both the phloem and the air.[2][3][4]

This guide will delve into the molecular mechanisms underpinning MeSA-mediated plant-to-plant communication, providing a technical overview for researchers in plant biology and professionals in drug development who may leverage these pathways for novel crop protection strategies.

Biosynthesis and Metabolism of this compound

The interconversion between salicylic acid and this compound is a tightly regulated process, central to its function as a mobile signal.

From Salicylic Acid to this compound: The Role of SAMT

In response to pathogen attack or herbivory, plants upregulate the biosynthesis of salicylic acid. To generate a mobile signal, SA is methylated to form MeSA. This reaction is catalyzed by S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) .[5] SAMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA, producing MeSA and S-adenosyl-L-homocysteine (SAH).[6]

Conversion of this compound back to Salicylic Acid: The Function of SABP2

For the MeSA signal to be perceived in distal tissues or by neighboring plants, it must be converted back to its biologically active form, salicylic acid. This demethylation is carried out by salicylic acid-binding protein 2 (SABP2) , an esterase that hydrolyzes MeSA to SA and methanol.[2] SABP2 exhibits high affinity for SA, and its esterase activity is subject to product inhibition by SA, suggesting a feedback mechanism for regulating SA levels in the recipient tissue.[2]

Quantitative Data on this compound in Plant Defense

The following tables summarize key quantitative findings from studies on MeSA's role in plant defense, providing a basis for comparison and experimental design.

| Plant Species | Treatment | MeSA Emission/Accumulation | Reference |

| Nicotiana tabacum (Tobacco) | TMV Inoculation | 386 ng/g fresh weight (FW) in inoculated leaves | [1] |

| Nicotiana tabacum (Tobacco) | Pseudomonas syringae pv. phaseolicola | 1,126 ng/g FW in inoculated leaves | [1] |

| Nicotiana tabacum (Tobacco) | TMV Inoculation (temperature shift) | 2,318 ng/g FW in inoculated leaves | [1] |

| Arabidopsis thaliana | Pseudomonas syringae pv. maculicola (virulent) | 240-500 ng/g FW/h emitted from inoculated leaves | [3] |

| Arabidopsis thaliana | Pseudomonas syringae pv. maculicola (avirulent) | ~17-24 ng/g FW in inoculated leaves | [3] |

| Solanum lycopersicum (Tomato) | Manduca sexta herbivory (WT) | 1.9 µg/g FW in infested leaves | [7] |

| Solanum lycopersicum (Tomato) | Manduca sexta herbivory (SAMT-OE) | 4.2 µg/g FW in infested leaves | [7] |

| Table 1: Quantitative analysis of this compound levels in response to biotic stress. |

| Plant Species | Treatment | Effect | Reference |

| Nicotiana tabacum (Tobacco) | Exposure to gaseous MeSA | Induction of PR-1 gene expression | [1] |

| Arabidopsis thaliana | Inoculation with P. syringae in bsmt1 mutant (no MeSA production) | SAR still develops | [3] |

| Solanum lycopersicum (Tomato) | Exogenous MeSA application | Reduction of adult whitefly infestation from 78% to 8% | [5] |

| Nicotiana benthamiana | Aphid infestation | Wild-type plants repel aphids, while nac2 mutants (impaired MeSA production) are more attractive | [8] |

| Table 2: Effects of this compound on plant defense responses and herbivore interactions. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MeSA-mediated plant communication.

Collection and Quantification of Plant-Emitted this compound

Objective: To collect and quantify MeSA released from plant headspace following biotic or abiotic stress.

Materials:

-

Glass chambers or bags for enclosing plants

-

Volatile collection traps (e.g., tubes containing Super-Q or Tenax TA adsorbent)

-

Vacuum pump and flow meter

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., deuterated MeSA)

-

Solvents for elution (e.g., dichloromethane, hexane)

Protocol:

-

Enclose the plant or specific leaves in a glass chamber or bag.

-

Draw air from the chamber through a volatile collection trap using a vacuum pump at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 4-24 hours).

-

After collection, elute the trapped volatiles from the adsorbent using a suitable solvent.

-

Add a known amount of internal standard to the eluate.

-

Analyze the sample using GC-MS.

-

Example GC-MS parameters:

-

Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 μm)

-

Carrier gas: Helium at a flow rate of 1.3 mL/min

-

Temperature program: Initial temperature of 35°C, ramp to 180°C at 3°C/min, then to 230°C at 15°C/min and hold for 2 min.

-

MS detector: Electron impact ionization at 70 eV, mass range m/z 50–500.[9]

-

-

-

Quantify MeSA by comparing its peak area to that of the internal standard.

Assay for SABP2 this compound Esterase Activity

Objective: To determine the enzymatic activity of SABP2 in converting MeSA to SA.

Materials:

-

Purified SABP2 enzyme

-

This compound (MeSA)

-

Reaction buffer (e.g., 50 mM Bicine, pH 8.0, 0.05% Triton X-100)

-

S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)

-

Purified SA methyltransferase (SAMT)

-

Ethyl acetate

-

Scintillation counter

Protocol:

-

Incubate purified SABP2 with MeSA in the reaction buffer for 30 minutes at room temperature.

-

Inactivate the SABP2 enzyme by boiling the reaction mixture.

-

Add purified SAMT and [14C]SAM to the reaction mixture. This will convert the SA produced in the first step to [14C]MeSA.

-

Incubate for a further 30 minutes.

-

Extract the radiolabeled [14C]MeSA with ethyl acetate.

-

Measure the radioactivity of the ethyl acetate phase using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of SA produced by SABP2, and thus reflects its esterase activity.[2]

Plant-to-Plant Airborne Signaling Assay

Objective: To assess the ability of MeSA emitted from one plant to induce a defense response in a neighboring plant.

Materials:

-

Two separate, airtight chambers or containers.

-

"Emitter" plants (to be stressed to induce MeSA emission).

-

"Receiver" plants (to be exposed to the volatiles from the emitter plants).

-

Tubing to connect the chambers, allowing for air transfer.

-

A pump to control the direction and flow rate of air from the emitter to the receiver chamber.

Protocol:

-

Place the emitter plant in one chamber and the receiver plant in the other.

-

Connect the chambers with tubing, ensuring that air can flow from the emitter to the receiver chamber. Use a pump to maintain a gentle, constant airflow.

-

Induce stress in the emitter plant (e.g., by inoculating with a pathogen or through mechanical wounding).

-

As a control, use a separate setup with an unstressed emitter plant.

-

After a defined exposure period (e.g., 24-48 hours), harvest tissues from the receiver plant.

-

Analyze the receiver plant tissues for defense responses, such as:

-

Quantification of salicylic acid levels.

-

Measurement of PR gene expression (e.g., PR-1) using qRT-PCR.

-

Challenge with a pathogen to assess disease resistance.

-

Signaling Pathways of this compound in Plant Defense

Upon perception in a recipient plant, MeSA triggers a signaling cascade that culminates in the activation of defense responses.

-

Emission: A plant under attack (e.g., by a pathogen or herbivore) synthesizes salicylic acid.

-

Conversion and Release: SA is converted to the volatile MeSA by SAMT and released into the atmosphere.

-

Perception: MeSA is taken up by a neighboring plant, likely through the stomata.

-

Activation: Inside the recipient plant's cells, SABP2 converts MeSA back to SA.

-

Signal Transduction: The increase in intracellular SA concentration initiates a downstream signaling cascade. This involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, a key regulator of SA-mediated defense.

-

Gene Expression: The signaling cascade leads to the transcriptional activation of defense-related genes, including the hallmark PR-1 gene.

-

Systemic Acquired Resistance: The induction of these defense genes throughout the plant establishes a state of SAR, providing enhanced resistance to subsequent pathogen attacks.[10]

Conclusion and Future Perspectives

This compound is a multifaceted signaling molecule that is integral to plant defense. Its volatility allows for rapid communication both within and between plants, priming them for pathogen and herbivore attacks. The enzymatic machinery for MeSA biosynthesis and perception is well-characterized, providing a solid foundation for further research.

For drug development professionals, understanding the MeSA signaling pathway offers exciting opportunities. The development of compounds that mimic MeSA, or that modulate the activity of SAMT or SABP2, could lead to novel, environmentally friendly strategies for enhancing crop resistance. Furthermore, the use of MeSA as a volatile elicitor to prime crops for defense before a pathogen outbreak is a promising avenue for sustainable agriculture.